Product packaging for O-allyl-AP(Cat. No.:)

O-allyl-AP

Cat. No.: B1193339
M. Wt: 358.57
InChI Key: DUOFFKJCKGQKAM-AFGCANKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-allyl-AP is a chemical research reagent intended for Research Use Only and is not for diagnostic or therapeutic use. Specific applications, properties, and mechanisms of action for this compound could not be definitively established from available public data. Researchers are encouraged to consult their internal chemical data and literature for further characterization. In general, compounds with "allyl" functional groups, such as O-allyl derivatives, are of significant interest in scientific research. The allyl group is known for its utility in synthetic organic chemistry, particularly as a protecting group for alcohols and phenols that can be introduced and later removed under selective conditions . Furthermore, various synthetic and natural allyl derivatives are actively investigated in biomedical research for their potential biological activities, including in areas such as antifungal agents and anticancer properties . Handle this product with care, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C24H38O2

Molecular Weight

358.57

IUPAC Name

3alpha-Allyloxy-5alpha-pregnan-20-one

InChI

InChI=1S/C24H38O2/c1-5-14-26-18-10-12-23(3)17(15-18)6-7-19-21-9-8-20(16(2)25)24(21,4)13-11-22(19)23/h5,17-22H,1,6-15H2,2-4H3/t17-,18+,19-,20+,21-,22-,23-,24+/m0/s1

InChI Key

DUOFFKJCKGQKAM-AFGCANKYSA-N

SMILES

CC([C@H]1CC[C@@]2([H])[C@]3([H])CC[C@@]4([H])C[C@H](OCC=C)CC[C@]4(C)[C@@]3([H])CC[C@]12C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

O-allyl-AP;  3alpha-O-Allyl-allopregnanolone

Origin of Product

United States

Synthetic Methodologies for O Allyl Ap Architectures

Direct O-Allylation Strategies for Phenols and Alcohols

Direct O-allylation involves the formation of an ether linkage between an oxygen atom of a phenol (B47542) or alcohol and an allyl moiety. This process can be achieved through various protocols, often dictated by the specific substrate, desired selectivity, and reaction conditions.

The most classical approach to O-allylation of phenols and alcohols is the Williamson ether synthesis, which is a base-mediated nucleophilic substitution reaction. This method typically involves reacting a deprotonated phenol (phenoxide) or alcohol (alkoxide) with an allyl halide.

Common inorganic bases employed include potassium hydroxide (B78521) (KOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH) universiteitleiden.nlmdpi.comias.ac.inthieme-connect.dersc.orgsemanticscholar.org. The choice of base often depends on the acidity of the starting phenol or alcohol and the desired reaction conditions. For instance, solid potassium hydroxide pellets have been successfully used for the O-allylation of alcohols and phenols with allyl bromide under solvent-free conditions, providing high yields ias.ac.in.

Table 1: Representative Base-Mediated O-Allylation Examples

Substrate (Precursor)Allylating AgentBaseConditionsProduct (O-Allyl-AP)Yield (%)Reference
1-DecanolAllyl BromideKOHRT, 16 h (solvent-free)Allyl Decyl Ether95 ias.ac.in
Benzyl AlcoholAllyl BromideKOHRT, 4.5 h (solvent-free)Allyl Benzyl Ether96 ias.ac.in
PhenolsAlkyl HalidesK₂CO₃Mild Conditions2-Aryloxyethanols60-99 thieme-connect.de
QuinazolinoneAllyl BromideBase-O-Allylated Quinazolinone- semanticscholar.org

In some cases, phase transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) are incorporated to facilitate the reaction between the aqueous basic phase and the organic reactants, particularly in biphasic systems or under solvent-free conditions mdpi.comias.ac.in. For example, the mono-O-allylation of butane-1,4-diol with allyl chloride using solid NaOH under non-catalytic, solvent-free conditions achieved a 99% yield mdpi.com.

Palladium-catalyzed O-allylation offers a powerful alternative to traditional base-mediated methods, often providing enhanced chemo-, regio-, and stereoselectivity, and enabling reactions under milder or even neutral conditions. These reactions typically proceed via π-allyl palladium intermediates, formed from the oxidative addition of a palladium(0) catalyst to an allylic substrate universiteitleiden.nlacs.org.

Various allyl sources can be utilized, including allyl alcohol, allyl carbonates, and allyl halides universiteitleiden.nlacs.orggoogle.comrsc.orgnih.govjst.go.jprsc.orgacs.org. For phenols, palladium-catalyzed decarboxylative O-allylation using γ-methylidene-δ-valerolactones (GMDVs) as efficient and selective allylation reagents has been reported, yielding allyl phenyl ethers in up to 92% yields under mild, base-free conditions rsc.orgrsc.org.

Table 2: Examples of Palladium-Catalyzed O-Allylation

Substrate (Precursor)Allyl SourceCatalyst SystemConditionsProduct (this compound)Yield (%)Reference
PhenolAllyl AlcoholRu-Cp complex (e.g., [RuClCp(o-MeO-dppe)])100 °C, TolueneAllyl Phenyl EtherHigh TOF (875 h⁻¹) google.com
PhenolsAllylic Ester CarbonatesPalladium(0) catalyst-Allyl Phenyl EthersGood to Excellent acs.org
Phenol Derivativesγ-Methylidene-δ-Valerolactones (GMDVs)Palladium catalystMild, Base-FreeAllyl Phenyl EthersUp to 92 rsc.orgrsc.org
Aliphatic AlcoholsAllyl CarbonatesPalladium catalystMild ConditionsAllyl Alkyl EthersEfficient nih.gov
AlcoholsAllyl AlcoholPd/Boronic Acid-O-Allylated ProductsGood jst.go.jp

Palladium-catalyzed methods can also address challenges such as the selective O-allylation over C-allylation, which can be an issue with highly reactive phenols universiteitleiden.nlacs.org. The regioselectivity of O-allylation can be influenced by the choice of catalyst and reaction conditions researchgate.net.

Solvent-free conditions in O-allylation reactions align with principles of green chemistry by reducing waste, energy consumption, and the use of volatile organic compounds. These methods often involve grinding reactants or heating them in the absence of a bulk solvent.

As mentioned, base-mediated O-allylation using solid KOH pellets with allyl bromide has been shown to be effective for alcohols and phenols ias.ac.in. Another approach involves the use of inorganic bases like anhydrous potassium carbonate and an organic base catalyst under grinding conditions at room temperature for the O-alkylation of phenols researchgate.net. Microwave irradiation can further accelerate these solvent-free reactions ias.ac.incyf-kr.edu.plrsc.org.

Table 3: Solvent-Free O-Allylation Conditions

Substrate (Precursor)Allylating AgentCatalyst/BaseConditionsProduct (this compound)Yield (%)Reference
1-DecanolAllyl BromideKOH (solid)RT, 16 hAllyl Decyl Ether95 ias.ac.in
PhenolsAlkyl BromideAnhydrous K₂CO₃ + Organic BaseRT, GrindingPhenyl EthersGood to Excellent researchgate.net
Butane-1,4-diolAllyl ChlorideSolid NaOH3.5 h4-Allyloxybutan-1-ol99 mdpi.com
Allylic Alcohols1,3-Dicarbonyl CompoundsLa(NO₃)₃·6H₂OSolvent-FreeAllylated ProductsGood to Excellent asianpubs.orgresearchgate.net
Oxindole (3°-allyl alcohol)Protecting Group ReagentsK₂CO₃Microwave IrradiationO-Alkylated OxindoleGood rsc.org

Furthermore, supported catalysts, such as molybdenum oxide on titania, have been successfully employed for the solvent-free etherification of alcohols with allyl alcohol, producing allyl ethers with water as the sole by-product mdpi.comshokubai.orgrsc.org. Lanthanide complexes, like [Ln(EBAB)Cl₃], have also been reported to catalyze the formation of allylic ethers from allylic alcohols under reflux in dichloroethane, though the solvent can be minimized .

Palladium-Catalyzed O-Allylation Reactions

Synthesis of this compound from Precursors and Related Compounds

Beyond direct O-allylation, this compound architectures can be synthesized through routes that leverage specific allyl-containing building blocks or involve transformations of existing allyl functionalities.

Allyl alcohol (prop-2-en-1-ol) is a readily available and versatile building block for O-allylation. Its direct use as an allyl source in etherification reactions is highly desirable due to its atom economy, producing water as the only byproduct.

Various catalytic systems facilitate the dehydrative coupling of allyl alcohol with phenols or other alcohols. Ruthenium cyclopentadienyl (B1206354) complexes with specific phosphine (B1218219) ligands have shown high activity in converting phenols into allyl phenyl ethers google.com. Molybdenum oxide supported on titania (MoO₃/TiO₂) is another effective heterogeneous catalyst for synthesizing allyl ethers from allyl alcohol and various alcohols, achieving over 80% yields under solvent-free conditions shokubai.orgrsc.org. The mechanism is believed to involve the formation of σ-allyl species from the dehydration of allyl alcohol, followed by a nucleophilic attack by the other alcohol shokubai.orgrsc.org.

Table 4: O-Allylation Using Allyl Alcohol

Substrate (Precursor)Allyl SourceCatalyst SystemConditionsProduct (this compound)Yield (%)Reference
PhenolAllyl Alcohol[RuClCp(o-MeO-dppe)]100 °C, TolueneAllyl Phenyl EtherHigh TOF google.com
Various AlcoholsAllyl AlcoholMoO₃/TiO₂Solvent-FreeAllyl Alkyl Ethers>80-91 mdpi.comshokubai.orgrsc.org
AlcoholsAllyl AlcoholCuprous Salt + Trivalent Inorganic Acid60-150 °C, Water RemovalDiallyl Ether, Allyl Alkyl EthersEffective google.com
AlcoholsAllyl AlcoholLanthanide Complexes (e.g., [Ln(EBAB)Cl₃])Reflux, DichloroethaneAllylic Ethers70-83
Aliphatic AlcoholsAllylic AlcoholsPalladium catalyst (with Ti(IV) isopropoxide)-Allyl Alkyl EthersEfficient acs.org

Palladium-catalyzed direct allylation of malonates with allyl alcohols has also been developed, where the allyl alcohol is activated in situ in an organic carbonate solvent rsc.org.

Allyl halides, particularly allyl bromide and allyl chloride, are widely utilized as electrophilic allyl sources in O-allylation reactions. These transformations primarily rely on the nucleophilic attack of an alkoxide or phenoxide on the allylic carbon bearing the halogen.

The Williamson ether synthesis, as discussed in Section 2.1.1, is the most prominent example of using allyl halides. Reacting phenols or alcohols with allyl bromide or allyl chloride in the presence of a base (e.g., KOH, NaOH, K₂CO₃) is a common synthetic route mdpi.comias.ac.insemanticscholar.orggoogle.comgoogle.com. For instance, a process for producing allyl phenyl ether involves dissolving an allyl halide in a phenol compound, followed by the addition of an aqueous solution of a basic metal compound like sodium hydroxide google.com. This method can be performed without organic solvents google.com.

Table 5: O-Allylation Using Allyl Halides

Substrate (Precursor)Allyl HalideBaseConditionsProduct (this compound)Yield (%)Reference
Phenol CompoundsAllyl HalideBasic Metal Compound (e.g., NaOH)Aqueous Medium, 100 °CAllyl Phenyl EtherHigh google.com
AlcoholsAllyl BromideKOH (solid)RT, Solvent-FreeAllyl Alkyl EthersHigh ias.ac.in
Pentaerythritol (B129877)Allyl HalideAlkali Metal Hydroxide + PTC60-120 °CPentaerythritol Allyl Ether>90 (selectivity) google.com
1,3-Disubstituted PropenolsAllyl BromideNaHDMFO-Allylation Product- rsc.org

Phase transfer catalysis can also be beneficial when using allyl halides, especially for reactions involving solid-liquid or liquid-liquid interfaces mdpi.comgoogle.com. For example, the preparation of pentaerythritol allyl ether uses allyl halide with an alkali metal hydroxide and a polyether phase transfer catalyst google.com.

Advanced Reaction Mechanisms and Transformations of O Allyl Ap

Sigmatropic Rearrangements of O-Allyl-AP Derivatives

Sigmatropic rearrangements involve the concerted reorganization of electrons and bonds within a molecule, leading to a new connectivity without the involvement of discrete ionic intermediates. This compound derivatives are particularly prone to such rearrangements, with the Claisen rearrangement being a prominent example.

The Claisen rearrangement is a thermally induced, nih.govnih.gov-sigmatropic rearrangement that is foundational in organic synthesis. For O-allyl aryl ethers (this compound), this reaction typically involves heating the compound, leading to the migration of the allyl group from the oxygen atom to an ortho-position of the aromatic ring. libretexts.orgfiveable.me

Mechanism: The reaction proceeds through a concerted, six-membered, chair-like transition state. libretexts.orgfiveable.mejove.com182.160.97 In this pericyclic process, three electron pairs (two pi bonds and one sigma bond) reorganize simultaneously. The C-O bond of the ether breaks, and a new C-C bond forms between the terminal carbon of the allyl group and the ortho-carbon of the aromatic ring. This initial step yields a non-aromatic cyclohexadienone intermediate. libretexts.orgjove.com The cyclohexadienone then rapidly undergoes tautomerization (a proton shift) to restore aromaticity, resulting in the formation of an o-allylphenol. libretexts.orgfiveable.mejove.com182.160.97wikipedia.orgoxfordsciencetrove.com

Reaction Scheme (General): this compound (O-allyl aryl ether) → nih.govnih.gov-Sigmatropic Rearrangement → Cyclohexadienone Intermediate → Tautomerization → o-Allylphenol

Scope: The Claisen rearrangement is highly effective for allyl aryl ethers. libretexts.orgfiveable.mejove.comwikipedia.org The reaction is typically driven by the high temperatures required (e.g., 250 °C for allyl phenyl ether) and the thermodynamic stability gained by restoring aromaticity in the product. libretexts.org If both ortho positions on the aromatic ring are substituted, the allyl group may migrate to the para position via two sequential Claisen rearrangements. jove.comwikipedia.org Electron-withdrawing groups at the meta-position can direct the rearrangement to the ortho-position, while electron-donating groups may favor para-rearrangement. wikipedia.org

Table 1: Representative Conditions and Outcomes of Aromatic Claisen Rearrangement

Substrate TypeConditionsProduct TypeKey FeaturesReferences
Allyl Aryl EtherThermal (e.g., 250 °C)o-AllylphenolConcerted nih.govnih.gov-sigmatropic shift, aromaticity restored. libretexts.orgfiveable.mejove.com
Substituted Aryl EtherThermal (e.g., 250 °C)o- or p-AllylphenolRegioselectivity influenced by substituents; para if ortho blocked. jove.comwikipedia.org

The Aza-Claisen rearrangement is a variant where a nitrogen atom replaces an oxygen atom in the Claisen framework, typically involving allylic amines or iminium species. This transformation is also a nih.govnih.gov-sigmatropic rearrangement. wikipedia.orglibretexts.org

Aza-Claisen Rearrangement: In the context of this compound derivatives, if the "AP" moiety incorporates nitrogen (e.g., an N-allyl aniline (B41778) derivative or related structure), an Aza-Claisen rearrangement can occur. For instance, N-allyl ynamides can undergo thermal 3-aza-Claisen rearrangement to synthesize α-allyl imidates. nih.gov This reaction involves the formation of a ketenimine intermediate. nih.gov The nucleophilicity of the trapping agent (e.g., alcohol) is crucial for the formation of the desired imidate product. nih.gov

Analogous Transformations: Other hetero-Claisen rearrangements, such as the Thio-Claisen rearrangement (involving sulfur), also exist and follow similar pericyclic mechanisms. wikipedia.orgacs.org These variations expand the utility of sigmatropic rearrangements to a broader range of O-allyl and analogous systems.

Pericyclic reactions, including the Claisen rearrangement, are characterized by their stereospecificity. fiveable.mejove.combyjus.com This means that the stereochemistry of the starting material directly dictates the stereochemistry of the product.

The Claisen rearrangement typically proceeds through a highly ordered, chair-like transition state. fiveable.mejove.com182.160.97 This preferred geometry allows for the prediction of the relative stereochemistry in the product. For instance, substituents on the allylic or vinylic carbons of the O-allyl ether will adopt specific orientations (e.g., equatorial) in the transition state to minimize steric hindrance, which in turn determines the E or Z configuration of newly formed double bonds or the relative stereochemistry of new chiral centers in the product. jove.com The concerted nature of the reaction ensures that the stereochemical information is transferred directly from reactant to product. jove.comscielo.org.bo

Table 2: Stereochemical Outcomes in Claisen Rearrangements

FeatureDescriptionReferences
Transition State Predominantly chair-like, highly ordered. fiveable.mejove.com182.160.97
Stereospecificity Relative stereochemistry of starting material is retained in the product. fiveable.mejove.com
Substituent Effect Substituents on the allyl or vinyl groups influence the preferred conformation of the transition state, affecting product stereochemistry. jove.comscielo.org.bo

Aza-Claisen Rearrangement and Analogous Transformations

Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis provides milder and more selective routes for the functionalization of this compound derivatives, offering alternatives or complements to thermal rearrangements. Palladium and nickel catalysts are particularly effective in activating the allylic C-O bond for various transformations.

Palladium-catalyzed reactions are widely utilized for allylic functionalizations due to their ability to form stable π-allyl palladium intermediates, which are highly reactive towards various nucleophiles. acs.orgfrontiersin.org

Mechanism: A common mechanism involves the oxidative addition of a Pd(0) catalyst to the allylic C-O bond of this compound, forming a π-allyl palladium(II) complex. This intermediate is then susceptible to nucleophilic attack, typically at the less substituted carbon of the allyl moiety (unless steric or electronic factors dictate otherwise), followed by reductive elimination to yield the functionalized product and regenerate the Pd(0) catalyst. acs.orgfrontiersin.org

Scope: Palladium catalysis enables a broad range of transformations for O-allyl aryl ethers:

Allylic Silylation and Borylation: Allylic ethers can undergo silylation or borylation using disilanes or diboron (B99234) reagents, respectively, under mild and neutral conditions. acs.org These reactions are useful for synthesizing regio- and stereodefined allylsilanes and allylboronates, which are versatile synthetic intermediates. acs.org

Allylic Etherification: Phenols can be allylated with vinyl ethylene (B1197577) carbonate in a palladium-catalyzed decarboxylative reaction to form allylic aryl ethers. This method offers excellent regioselectivity and functional group tolerance. frontiersin.org

Allylic C-H Functionalization: Palladium catalysts, often in conjunction with chiral phosphoramidite (B1245037) ligands, can facilitate asymmetric allylic C-H alkylation of allyl ethers with various nucleophiles (e.g., 2-acylimidazoles). snnu.edu.cnchinesechemsoc.org This approach allows for the direct functionalization of readily available α-alkenes, providing a step-economic alternative to traditional methods. snnu.edu.cnchinesechemsoc.org

Table 3: Examples of Palladium-Catalyzed Functionalizations of O-Allyl Ethers

Reaction TypeSubstrate (O-Allyl Ether)Reagent/NucleophileCatalyst SystemOutcome/FeaturesReferences
Allylic SilylationAllylic alcohols/ethersDisilanesPd catalystRegio- and stereodefined allylsilanes under mild conditions. acs.org
Allylic EtherificationPhenols + Vinyl Ethylene Carbonate-PdCl₂(dppf)Allylic aryl ethers with high regioselectivity. frontiersin.org
Asymmetric Allylic C-H AlkylationAllyl ethers2-AcylimidazolesChiral phosphoramidite-Pd catalystHigh yields, excellent enantioselectivity, broad substrate scope. snnu.edu.cn

Nickel catalysis has gained significant attention as a cost-effective and versatile alternative to palladium for various C-O bond transformations, including those involving O-allyl ethers. acs.orgacs.org

Scope: Nickel catalysts are effective in promoting several reactions of O-allyl ethers:

Cross-Coupling Reactions: Nickel-catalyzed cross-coupling of allylic alkyl ethers with organoboron compounds (e.g., boronic acids) allows for the cleavage of inert C(sp³)-O(alkyl) bonds. acs.orgacs.org This method offers good to excellent yields with wide functional group tolerance and excellent regioselectivity, providing a practical route for arylation. acs.orgacs.org The mechanism likely involves an allylic nickel intermediate formed by oxidative addition of Ni(0) to the C-O bond, followed by transmetalation and reductive elimination. acs.org

Deallylation Reactions: Nickel hydride (Ni-H) precatalysts in combination with a Brønsted acid can facilitate the deprotection (cleavage) of O-allyl functional groups. organic-chemistry.orgorganic-chemistry.org This process involves a nickel-catalyzed double-bond migration of the allyl group to form an enol ether intermediate, which then undergoes acid-induced hydrolysis. organic-chemistry.org This method is mild and tolerates a broad range of functional groups. organic-chemistry.orgorganic-chemistry.org

Table 4: Examples of Nickel-Catalyzed Transformations of O-Allyl Ethers

Reaction TypeSubstrate (O-Allyl Ether)Reagent/NucleophileCatalyst SystemOutcome/FeaturesReferences
Arylation/Cross-CouplingAllylic alkyl ethersOrganoboron compoundsSimple nickel salt + reductantC(sp³)-O bond cleavage, good yields, high regioselectivity. acs.orgacs.org
DeallylationAryl/Alkyl allyl ethersBrønsted acidNi-H precatalystSelective cleavage of O-allyl groups via isomerization and hydrolysis. organic-chemistry.orgorganic-chemistry.org
Alkyl-Allyl Cross-CouplingAllyl alcoholsAlkyl tosylatesNiCl₂ + reductantStereospecific C-C bond formation, high stereospecificity across substrates. nih.gov

Derivatization and Analog Synthesis of O Allyl Ap

Synthesis of Substituted O-Allyl-AP Analogs

The synthesis of substituted this compound analogs enables the fine-tuning of their chemical and physical characteristics, facilitating their application in various synthetic pathways.

Modifications on the aromatic ring of this compound and related allylphenol derivatives have been explored to alter their electronic distribution and reactivity. For instance, the introduction of electron-acceptor groups, such as nitro groups, onto the aromatic ring of 2-allylphenol (B1664045) (2-AP) can significantly influence its properties. Studies have shown that the antifungal activity of 2-AP derivatives is strongly enhanced when nitro and hydroxyl groups adopt a para configuration on the aromatic ring mdpi.comresearchgate.net. This enhancement is attributed to changes in the electronic distribution induced by these substituent groups mdpi.comresearchgate.net.

The synthesis of such derivatives often involves the direct introduction of substituents onto the pre-formed this compound scaffold or the allylation of pre-substituted phenols. For example, in the context of lignin (B12514952) modification, the allylation reaction and subsequent aromatic Claisen rearrangement of the allyl group on phenolic units (which can be seen as this compound type structures) have been investigated. This process can lead to the formation of guaiacyl-like or syringyl-like units, depending on the starting phenolic moiety, demonstrating a method for modifying the aromatic ring structure through rearrangement ncsu.edu.

The allyl moiety (–CH₂–CH=CH₂) of this compound offers a reactive site for various functionalization reactions, allowing for the introduction of diverse chemical functionalities. One common approach involves hydroboration-oxidation, which converts the double bond of the allyl group into a hydroxylated arm. For example, in the synthesis of O-alkylated inositol (B14025) derivatives, an allyl ether intermediate (myo-9 and scyllo-9) undergoes hydroboration using BH₃ followed by oxidation with H₂O₂/NaOH to yield hydroxylated compounds (myo-10 and scyllo-10) beilstein-journals.org. This method effectively transforms the terminal alkene into a primary alcohol.

Other functionalization strategies for allyl groups include epoxidation and thiol-ene click chemistry. In the context of polymer chemistry, allyl-functionalized polyvinylphosphonates have been subjected to epoxidation using OXONE or mCPBA, leading to the formation of epoxide groups on the allyl moieties. These epoxides can then undergo further reactions with nucleophilic compounds rsc.org. Thiol-ene click chemistry also provides a robust method for functionalizing allyl groups, allowing for the facile attachment of thiols to the double bond rsc.org.

The allyl moiety can also undergo oxidative lactonization. For instance, o-allyl arylaldehydes can be oxidized and subsequently undergo intramolecular lactonization to form 1-oxoisochromans thieme-connect.com. Furthermore, radical difunctionalization of unactivated alkynes, which can be seen as precursors to or related to allyl-O moieties, can lead to functionalized allyl alcohols, demonstrating methods to incorporate hydroxyalkyl and aryl groups into the allyl structure chemrxiv.org.

An overview of some functionalization reactions on the allyl moiety is presented in Table 1.

Reaction TypeReagents/ConditionsOutcome/Functional Group IntroducedReference
Hydroboration-OxidationBH₃, then H₂O₂/NaOHHydroxylated arm (primary alcohol) beilstein-journals.org
EpoxidationOXONE or mCPBAEpoxide rsc.org
Thiol-Ene Click ChemistryThiol compounds (e.g., methyl thioglycolate)Thioether rsc.org
Oxidative LactonizationtBuO₂H/Cu(acac)₂ (for o-allyl arylaldehydes)Lactone (1-oxoisochroman) thieme-connect.com

Modifications on the Aromatic Ring

Incorporation of this compound Moiety into Complex Molecular Architectures

The this compound moiety, particularly its allylphenyl form, has proven valuable in the construction of more intricate molecular structures, including oligosaccharides, macrocycles, and various natural product derivatives.

The O-allylphenyl (AP) anomeric moiety has been extensively investigated as a novel leaving group in chemical glycosylation for oligosaccharide synthesis researchgate.netnih.gov. This moiety can be activated under various conditions through both direct and remote pathways, offering an orthogonal strategy for efficient oligosaccharide assembly when combined with common thioglycosides researchgate.netnih.gov. The selective activation of leaving groups is a key strategy for expeditious oligosaccharide synthesis researchgate.net.

In addition to its role as a leaving group, allyl groups are also utilized as protecting groups for hydroxyl functionalities in sugar chemistry, which can be selectively removed without affecting other protecting groups researchgate.netcdnsciencepub.com. The use of allyl-functionalized polysaccharides, for instance, allows for subsequent functionalization via thiol-ene click chemistry, demonstrating their utility as building blocks in complex carbohydrate structures mdpi.com. Automated chemical oligosaccharide synthesis also benefits from O-allyl protected glycosyl donors nih.gov.

The this compound moiety and related allyl-aryl structures can be incorporated into macrocyclic systems, often leveraging the reactivity of the allyl group or the aromatic ring for cyclization reactions. While direct examples of "this compound" forming macrocycles are less explicit in the search results, the broader concept of allyl groups in macrocycle synthesis is well-established. For instance, the palladium-catalyzed deprotection of allyl esters has been used in the synthesis of macrocyclic natural products, facilitating the formation of cyclic structures through subsequent lactonization nih.gov. Macrocyclic compounds themselves are of significant interest in supramolecular chemistry and catalysis, with functionalized macrocycles offering defined binding pockets and preorganized functional groups d-nb.inforsc.org. The ability to introduce allyl groups into such systems provides a handle for further derivatization and cyclization strategies.

The this compound moiety plays a crucial role in the synthesis of various inositol and resveratrol (B1683913) derivatives, highlighting its utility in natural product synthesis and medicinal chemistry.

Inositol Derivatives: O-allylated inositols serve as key intermediates in the synthesis of complex inositol polyphosphates and their analogs. For example, DL-1,2,4,6-tetra-O-allyl-myo-inositol has been used as a starting material for the synthesis of racemic myo-inositol 1,2,4,6-tetrakisphosphate researchgate.net. The synthesis often involves allylation of protected inositol precursors, followed by further transformations such as benzylation, de-allylation, and phosphorylation to yield the desired inositol polyphosphates researchgate.netrsc.org. The optical resolution of O-allylated inositol intermediates, such as DL-1-O-allyl-2,3,6-tri-O-benzyl-myo-inositol, is also a critical step in preparing enantiomerically pure inositol derivatives rsc.org.

Resveratrol Derivatives: Resveratrol, a naturally occurring stilbene (B7821643), has attracted significant attention due to its diverse biological activities. The synthesis of its derivatives often involves modifications to its phenolic hydroxyl groups, including O-allylation. For instance, some synthetic resveratrol derivatives have been prepared by adding allyl groups, which can lead to enhanced activity, possibly by increasing bioavailability scirp.org. While the term "this compound" might not be explicitly used, the principle of O-allylation of phenolic hydroxyls in resveratrol is analogous. Synthesis routes for resveratrol derivatives often involve reactions with allyl bromide to introduce allyl groups scirp.org. Other derivatives include aminoalkyl resveratrol derivatives containing O-aminoethyl or O-aminopropyl groups attached to the stilbene scaffold, which are synthesized through alkylation steps nih.govtandfonline.com.

An example of O-allylated inositol derivative synthesis is shown in Table 2, highlighting key intermediates and transformations.

Intermediate/CompoundKey Transformation/RoleReference
myo-8 and scyllo-8 (inositol diastereoisomers)Reaction with allyl bromide to form myo-9 and scyllo-9 (allyl ethers) beilstein-journals.org
myo-9 and scyllo-9 (allyl ethers)Hydroboration-oxidation to yield hydroxylated myo-10 and scyllo-10 beilstein-journals.org
DL-1,2,4,6-tetra-O-allyl-myo-inositolStarting material for racemic myo-inositol 1,2,4,6-tetrakisphosphate researchgate.net
DL-1-O-allyl-2,3,6-tri-O-benzyl-myo-inositolOptical resolution to obtain enantiomers for inositol 1-phosphorothioate synthesis rsc.org

Sophisticated Spectroscopic and Analytical Characterization Techniques for O Allyl Ap Systems

Other Complementary Analytical and Spectroscopic Approaches

A range of other analytical and spectroscopic techniques are indispensable for the thorough characterization of O-allylated systems:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is paramount for elucidating the molecular structure of O-allylated compounds in solution.

¹H NMR Spectroscopy: This technique provides information on the number, type, and connectivity of hydrogen atoms. The characteristic signals for an O-allyl group typically include:

Methylene (B1212753) protons (–OCH₂–CH=CH₂) appearing as a doublet or multiplet around 4.0-4.5 ppm, depending on the adjacent protons and the rest of the molecule.

Vinyl protons (–CH=CH₂) appearing as a multiplet around 5.0-6.0 ppm, often with distinct signals for the terminal vinylic protons (CH₂=) and the internal vinylic proton (=CH–).

The integration of these signals relative to other protons in the molecule allows for quantitative determination of the allyl group's presence.

¹³C NMR Spectroscopy: This provides information on the carbon skeleton. For an O-allyl group, characteristic carbon signals include:

The O-linked methylene carbon (–OCH₂–) typically resonating between 60-75 ppm.

The vinylic carbons (–CH=CH₂) appearing between 110-140 ppm.

Two-Dimensional (2D) NMR Techniques: For complex O-allylated molecules, 2D NMR methods such as Double-Quantum Filtered Correlation Spectroscopy (DQF COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Single-Quantum Coherence (HSQC) are crucial. These techniques help in unambiguously assigning all proton and carbon resonances and establishing proton-proton and proton-carbon connectivities, providing a comprehensive structural elucidation. For example, extensive ¹H and ¹³C NMR characterization, including 2D NMR, has been applied to fully assign the resonances of tri-O-allylcellulose, confirming the successful O-allylation and providing detailed structural information researchgate.net. Similarly, allyl chitosan (B1678972) derivatives have been characterized using ¹H NMR to determine the ratio of O- and N-allyl fragments rsc.org.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in an O-allylated compound. The presence of an O-allyl group would be indicated by:

C=C stretching vibrations of the alkene moiety, typically observed around 1640 cm⁻¹ rsc.org.

C-H stretching vibrations for the sp² hybridized carbons of the alkene, usually above 3000 cm⁻¹.

C-H out-of-plane bending vibrations for the terminal alkene protons, often strong bands around 910 cm⁻¹ and 990 cm⁻¹ rsc.org.

C-O stretching vibrations, which would confirm the ether linkage.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the O-allylated compound and its fragmentation pattern, which can be used to confirm the molecular formula and infer structural features. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the exact elemental composition.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are employed to study the thermal behavior and stability of O-allylated compounds.

DSC can identify phase transitions such as glass transition temperature (Tg), melting point (Tm), and crystallization temperature, as well as thermal events like crosslinking or decomposition. For instance, tri-O-allylcellulose showed a glass transition between -2 and +3 °C and crosslinked beyond 100 °C researchgate.net. Diallyl bistetrazoles were found to have decomposition temperatures around 230 °C by DSC uni-muenchen.de.

TGA measures the weight loss of a sample as a function of temperature, providing information on thermal decomposition pathways and thermal stability limits. Tri-O-allylcellulose degraded at 298.6 °C as determined by TGA researchgate.net.

Elemental Analysis (EA): Elemental analysis (C, H, N, O) provides the empirical formula of the compound, which is essential for confirming its purity and molecular composition.

Dynamic Mechanical Analysis (DMA): For polymeric O-allylated systems or films, DMA can be used to assess mechanical properties such as Young's modulus and viscoelastic behavior as a function of temperature or frequency. DMA data on allylcellulose films, for example, suggested the material was tough and flexible at room temperature researchgate.net.

These sophisticated techniques, when used in combination, provide a robust and comprehensive characterization of O-allylated compounds, allowing for the confirmation of their synthesis, elucidation of their precise chemical structure, and understanding of their physical and thermal properties.

Computational and Theoretical Investigations of O Allyl Ap Reactivity and Structure

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental for probing the electronic structure and energetic landscape of molecules. These calculations can precisely determine geometries, vibrational frequencies, and electronic energies, which are crucial for understanding chemical behavior.

Density Functional Theory (DFT) is a widely utilized quantum chemical method for studying reaction mechanisms due to its balance of computational efficiency and accuracy mdpi.comslideshare.net. For O-allyl-AP, DFT calculations would be instrumental in elucidating the pathways of various reactions involving its allyloxy group or the aniline (B41778) moiety. For instance, the allyloxy group is prone to rearrangements (e.g., Claisen rearrangement if a suitable ortho position is available), electrophilic additions to the double bond, or radical reactions at the allylic C-H bonds.

DFT studies typically involve:

Geometry Optimization : Determining the most stable molecular structures for reactants, intermediates, and products.

Transition State Localization : Identifying the saddle points on the potential energy surface that connect reactants to products, revealing the highest energy barriers of a reaction pathway. This is critical for understanding reaction kinetics mdpi.comumich.edu.

Intrinsic Reaction Coordinate (IRC) Calculations : Tracing the minimum energy path from a transition state down to reactants and products, confirming the connectivity of the reaction pathway.

Energetic Profiles : Constructing potential energy surfaces to visualize the energy changes along a reaction coordinate, providing activation energies (ΔE‡) and reaction energies (ΔE).

Commonly employed DFT functionals for such studies include hybrid functionals like B3LYP, which incorporates a portion of Hartree-Fock exchange, or meta-hybrid functionals like M06-2X, known for their accuracy in thermochemistry and kinetics, especially for organic reactions rsc.orgresearchgate.net. Continuum solvation models can also be incorporated to account for solvent effects, which are often crucial in experimental settings slideshare.net. Studies on allylic compounds, such as allylic alcohols or allyl carboxylates, frequently use DFT to investigate oxidative addition reactions, radical additions, and rearrangements, providing insights into their mechanisms and selectivity rsc.orgnsf.govnih.govfinechem-mirea.rufinechem-mirea.ruacs.orgresearchgate.net.

Table 1: Hypothetical DFT-Calculated Energetic Parameters for a Plausible Reaction of this compound

Reaction StepCalculated Activation Energy (ΔE‡, kcal/mol)Calculated Reaction Energy (ΔE, kcal/mol)DFT Functional/Basis Set
This compound Isomerization (e.g., Claisen-type)35.2-12.5B3LYP/6-31G(d)
Electrophilic Addition to Allyl Double Bond15.8-25.1M06-2X/def2-TZVP
Allylic C-H Abstraction (Radical Formation)10.1-5.5ωB97X-D/6-311+G(d,p)

Ab initio methods, derived directly from quantum mechanics principles without empirical parameters, offer a higher level of accuracy, particularly for systems where electron correlation plays a significant role rsc.org. Methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)) are often used to refine energetic profiles obtained from DFT calculations or to characterize unstable intermediates that may be challenging for DFT.

For this compound, ab initio calculations could be applied to:

Benchmark DFT Results : Provide highly accurate energy values for key stationary points (reactants, transition states, products) to validate the reliability of DFT functionals rsc.org.

Characterize Short-Lived Intermediates : Investigate the electronic structure and stability of transient species, such as allylic radicals or cations, which are crucial in many allylic reactions ethz.chuchile.clresearchgate.net.

Conformational Energetics : Determine precise relative energies of different conformers, especially those involving rotations around the C-O and C-C bonds of the allyloxy group, which can influence reactivity acs.orgumanitoba.ca.

While computationally more demanding, ab initio calculations provide a robust theoretical foundation for understanding subtle electronic effects and bond breaking/forming processes.

Table 2: Hypothetical Relative Energies of this compound Conformers via Ab Initio Methods

Conformer DescriptionRelative Energy (kcal/mol)Method/Basis Set
Global Minimum Conformer0.0MP2/aug-cc-pVTZ
Rotamer 1 (Allyl Group)1.2MP2/aug-cc-pVTZ
Rotamer 2 (Allyl Group)2.5MP2/aug-cc-pVTZ
Inverted Amine Conformer0.8MP2/aug-cc-pVTZ

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of molecules and their interactions with surrounding environments, such as solvents or biological macromolecules nih.govacs.orglbl.gov. Unlike static quantum chemical calculations, MD simulations provide time-dependent information on molecular motion and flexibility.

For this compound, MD simulations could be used to:

Conformational Analysis : Investigate the dynamic behavior of the allyl group, including its rotations and preferred orientations relative to the aromatic ring. This is particularly important as the flexibility of the allyl group can influence its accessibility for reactions nih.govnih.gov.

Intermolecular Interactions : If this compound were to interact with a receptor or enzyme, MD simulations could model binding events, assess binding stability, and identify key interaction residues, providing insights into its potential biological or catalytic roles acs.org.

Temperature Effects : Examine the influence of temperature on the conformational ensemble and dynamics of this compound, which is relevant for understanding its behavior under different experimental conditions nih.gov.

MD simulations typically involve setting up a system with the molecule of interest and solvent/other molecules, defining force fields to describe atomic interactions, and then simulating the system's evolution over time by integrating Newton's equations of motion. Analysis of MD trajectories can yield insights into root-mean-square deviation (RMSD), radius of gyration, hydrogen bond dynamics, and radial distribution functions nih.gov.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Results for this compound

ParameterValue
Simulation Time100 ns
Temperature300 K
SolventWater (TIP3P model)
Force FieldGAFF (General Amber Force Field)
Average RMSD (Heavy Atoms)0.8 Å
Average Radius of Gyration4.2 Å
Hydrogen Bonds with Water2.5 (average per this compound molecule)

Prediction and Interpretation of Spectroscopic Signatures using Computational Models

Computational models are invaluable for predicting and interpreting various spectroscopic data, aiding in the experimental characterization and structural elucidation of chemical compounds researchgate.netosti.govunibo.it. For this compound, quantum chemical calculations can predict its spectroscopic signatures across different techniques:

Infrared (IR) Spectroscopy : DFT can accurately predict vibrational frequencies and intensities, which correspond to IR absorption bands. This helps in assigning specific functional groups (e.g., C=C stretch of the allyl group, N-H stretches of the amine, C-O-C stretches of the ether) and confirming the presence of this compound researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Computational methods can predict ¹H and ¹³C NMR chemical shifts. These predictions are highly useful for confirming the connectivity and local electronic environment of atoms within this compound, especially distinguishing between allylic and aromatic protons/carbons dntb.gov.ua.

Ultraviolet-Visible (UV-Vis) Spectroscopy : Time-Dependent DFT (TD-DFT) can predict electronic excitation energies and oscillator strengths, corresponding to UV-Vis absorption bands. This can provide information about the electronic transitions within the molecule, particularly those involving the conjugated aromatic ring and the double bond.

Mass Spectrometry (MS) : While not directly predicting fragmentation patterns in the same way as other spectroscopies, quantum chemistry can calculate ionization potentials and the stability of various radical cations or fragments, which can inform the interpretation of mass spectral data researchgate.net.

Comparing computationally predicted spectra with experimental data is a powerful approach for validating theoretical models and confirming the structure of synthesized compounds.

Table 4: Hypothetical Predicted Spectroscopic Signatures for this compound

Spectroscopic TechniquePredicted Feature (Example)Value (Hypothetical)Computational Method
IRC=C stretch (allyl)1640 cm⁻¹B3LYP/6-31G(d)
IRN-H stretch (amine)3350 cm⁻¹B3LYP/6-31G(d)
¹H NMRAllylic CH₂ (δ)4.5 ppmGIAO-B3LYP/6-31G(d)
¹³C NMRAromatic C-O (δ)155 ppmGIAO-B3LYP/6-31G(d)
UV-Visλmax (π→π*)280 nmTD-DFT/B3LYP

Quantitative Structure–Reactivity Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure–Reactivity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their reactivity or other properties nih.govresearchgate.net. While more commonly applied to biological activities (QSAR) or physicochemical properties (QSPR), the principles can be extended to predict chemical reactivity. For this compound and its analogues, QSAR modeling could be used to:

Predict Reactivity Trends : Develop models that predict how structural modifications to the this compound scaffold (e.g., substituents on the aromatic ring, changes to the allyl chain) might influence its reactivity in specific reactions (e.g., polymerization, oxidation rates, susceptibility to electrophilic attack) researchgate.netnih.gov.

Identify Key Structural Descriptors : Determine which molecular descriptors (e.g., electronic, steric, topological properties) are most influential in governing the compound's reactivity. These descriptors can include logP, molecular weight, number of rotatable bonds, various topological indices, or quantum chemical descriptors like frontier orbital energies (HOMO/LUMO) acs.orgacs.org.

Virtual Screening : If a library of this compound derivatives were to be synthesized, QSAR models could prioritize compounds with desired reactivity profiles, reducing experimental effort.

The process typically involves:

Dataset Collection : Gathering a set of structurally related compounds with known reactivity data.

Descriptor Calculation : Computing various molecular descriptors for each compound.

Model Building : Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to establish a mathematical relationship between descriptors and reactivity nih.govacs.org.

Model Validation : Rigorously testing the model's predictive power using external validation sets nih.gov.

Table 5: Hypothetical QSAR Descriptors and Predicted Reactivity for this compound Analogues

Compound (Analogue)LogPMolecular Weight ( g/mol )HOMO Energy (eV)Predicted Reaction Rate (Relative)
This compound2.3149.19-5.81.00
O-Propargyl-AP2.0147.17-6.00.85
O-Butyl-AP2.8165.22-5.70.60
O-Allyl-2-Me-AP2.6163.22-5.71.15

Theoretical Analysis of Allylic Reactivity and Stability

The allyl group (−CH₂−CH=CH₂) is a distinctive moiety in organic chemistry, known for its enhanced reactivity and stability in certain contexts, primarily due to resonance effects wikipedia.org. A theoretical analysis of this compound would specifically focus on how these inherent properties of the allylic system manifest within its structure.

Key aspects of theoretical analysis include:

Resonance Stabilization : The allyl group can form highly stabilized intermediates (cations, anions, and radicals) where the charge or unpaired electron is delocalized over three carbon atoms through a conjugated π system libretexts.orglibretexts.orgfiveable.memasterorganicchemistry.com. In this compound, this means that if a reaction generates an allylic radical or cation by cleavage adjacent to the oxygen, the resulting intermediate would be resonance-stabilized.

Allylic C-H Bond Weakness : The C-H bonds at the allylic position (the carbon adjacent to the double bond) are weaker than typical C-H bonds, making them more susceptible to radical abstraction reactions wikipedia.org. This theoretical understanding helps predict the facile oxidation or radical functionalization of this compound.

Orbital Interactions : Analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the most reactive sites for electrophilic or nucleophilic attack masterorganicchemistry.com. For this compound, the π-system of the allyl group and the lone pairs on the oxygen and nitrogen atoms would be critical in determining its electronic characteristics and reactivity.

Pericyclic Reactions : The allyl group is a common component in pericyclic reactions (e.g., Claisen rearrangements, ene reactions). Theoretical studies can predict the feasibility and mechanism of such intramolecular transformations in this compound ctdbase.org.

Understanding these theoretical underpinnings of allylic reactivity and stability is crucial for predicting this compound's chemical behavior, designing new reactions, and interpreting experimental observations.

Strategic Applications of O Allyl Ap in Organic Synthesis and Materials Science

Applications in Polymer and Materials Chemistry

Crosslinking Agents and Polymerizable Monomers

While allyl functional groups are widely recognized for their role in polymerization and as crosslinking agents in materials science, specific applications of O-allyl-allopregnanolone in this capacity are not documented. Allyl monomers, such as allyl alcohol or diallyl phthalate, are commonly employed in the production of polymers, including highly water-absorbing polymers and thermosetting resins, due to their polymerizable double bonds gantrade.comlew.rogoogle.com. The ability of allyl groups to undergo free radical polymerization, albeit sometimes with lower reactivity compared to vinyl monomers, allows for the creation of crosslinked networks that impart desired mechanical strength, thermal stability, and adhesive properties to materials gantrade.comnih.gov. For instance, polyallyl ether compounds with multiple allyl and hydroxyl groups can serve as crosslinking agents for highly water-absorbing polymers nih.gov. Similarly, O-allyl chitosan (B1678972) has been engineered as a UV-crosslinkable polymer hydrogel, demonstrating the potential for allyl groups to enable crosslinking in biomaterials mdpi.com. However, the complex steroid structure of O-allyl-allopregnanolone and its primary therapeutic focus suggest it is not typically utilized as a general crosslinking agent or polymerizable monomer in conventional materials science applications.

Functionalization of Polymer Surfaces

The functionalization of polymer surfaces is a critical area in materials science, enabling the tailoring of surface properties for specific applications, such as biocompatibility or adhesion. This often involves grafting reactive groups onto existing polymer structures. Allyl groups, due to their inherent reactivity (e.g., via thiol-ene reactions or other radical processes), are suitable for such modifications mdpi.comresearchgate.netresearchgate.net. Techniques like plasma polymerization of allyl alcohol or allylamine (B125299) have been explored to introduce hydroxyl or amine functionalities onto polymer surfaces, modifying their characteristics for applications in fields like protein and cell adsorption mdpi.com. While the "O-allyl" moiety in O-allyl-allopregnanolone possesses a reactive double bond, there are no reported studies detailing the use of O-allyl-allopregnanolone specifically for the functionalization of polymer surfaces. Its primary utility remains in its biological activity rather than as a general surface modification agent.

Involvement in Catalysis as Ligands or Precursors

The use of allyl-containing compounds as ligands or precursors in catalysis, particularly in transition metal catalysis, is a well-established field in organic chemistry. However, there is no reported involvement of O-allyl-allopregnanolone in catalytic systems.

Design of Allyl-Based Ligands for Transition Metal Catalysis

Transition metal allyl complexes, where an allyl group typically binds to a metal center via all three carbon atoms (η³-binding mode), are common in organometallic chemistry and serve as important ligands or intermediates in various catalytic reactions google.comnih.govrsc.orguga.edu. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent example where chiral phosphine (B1218219) ligands, often incorporating allyl-like structures, are designed to induce enantioselectivity in C-C, C-N, and C-O bond formations mdpi.comgoogle.comelifesciences.orgnih.govsioc-journal.cnnih.govcore.ac.uk. These ligands play a crucial role in creating a chiral environment around the metal center, influencing the stereochemical outcome of reactions mdpi.comgoogle.comnih.govnih.govwikipedia.org. The design of such ligands often involves fine-tuning steric and electronic properties to optimize catalytic performance mdpi.comnih.gov. While the allyl moiety is central to these catalytic processes, O-allyl-allopregnanolone is not reported to be employed in the design of such ligands or as a catalytic precursor. Its complex steroid backbone and specific biological function differentiate it from typical allyl-based ligands used in catalysis.

Chemo- and Regioselective Transformations Enabled by O-Allyl-AP

Chemoselective and regioselective transformations are fundamental aspects of organic synthesis, allowing for the precise modification of specific functional groups or positions within a molecule. Despite the significance of such transformations in the synthesis of complex molecules, there are no documented instances where O-allyl-allopregnanolone itself enables or is a substrate in such transformations in a way that highlights its unique role beyond its neurobiological context. Allyl ethers, in general, can undergo various transformations, including oxidative cleavage researchgate.netacs.org or rearrangements like the Claisen rearrangement in the case of allyl phenyl ethers . Transition metal-catalyzed reactions, such as palladium-catalyzed cyclization of o-alkynyltrifluoroacetanilides with allyl esters, can achieve regioselective synthesis of specific products like 3-allylindoles ambeed.com. Similarly, regioselective hydroformylation of allylic alcohols can be achieved through ligand design researchgate.net. However, the scientific literature does not describe O-allyl-allopregnanolone as a key compound enabling or undergoing specific chemo- or regioselective transformations within the scope of general organic synthesis or materials science. Its synthesis involves specific allylation reactions, but its subsequent utility is primarily in biological studies google.com.

Future Prospects and Unresolved Challenges in O Allyl Ap Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of O-allyl-AP, involving the O-allylation of a complex steroid scaffold, highlights the broader challenges in achieving efficient and sustainable O-allylation reactions, especially for multifunctional substrates. Traditional methods for forming alkyl aryl ethers, such as the Williamson ether synthesis, can be problematic due to harsh reaction conditions, moderate yields, and low chemical selectivity. rsc.org While metal-catalyzed reactions and phase transfer catalysis offer alternatives, they often involve multiple steps and may require expensive or non-recyclable homogeneous catalysts, impacting atom economy and environmental factors. rsc.orgsemanticscholar.orgresearchgate.net

A key future prospect lies in developing greener and more efficient O-allylation methods. This includes exploring catalytic systems that are more environmentally benign, utilize readily available reagents, and minimize waste generation. For instance, the Claisen rearrangement of allyl phenyl ethers can be achieved using solid acid catalysts, offering an efficient, economical, and environmentally friendly route with high selectivity. acs.org The development of site-selective and even site-switchable O-allylation methods for polyols, utilizing palladium/Lewis acid co-catalytic systems, represents a significant advancement, allowing for targeted functionalization of complex molecules. d-nb.infonih.govresearchgate.net Such strategies are crucial for the direct derivatization of bioactive natural products. nih.gov The synthesis of O-allyl allopregnanolone (B1667786) (BR351) itself is noted to involve the substitution of the 3α-hydroxyl group by a 3α-O-allyl group. researchgate.net Further research into optimizing such specific O-allylation steps on steroid scaffolds, potentially through base-free or transition metal-catalyzed approaches, could lead to improved yields and broader applicability. researchgate.net

Elucidation of Complex Reaction Mechanisms for Underexplored Transformations

A deeper understanding of the underlying reaction mechanisms is paramount for advancing this compound chemistry and related allylic transformations. Many allylic reactions proceed through complex pathways involving various intermediates, such as π-allyl metal complexes. citeab.comresearchgate.netmdpi.comnih.govbeilstein-journals.orgresearchgate.netnih.govchinesechemsoc.orgnih.gov For example, the mechanism of π-allyliridium C,O-benzoate-catalyzed allylic amination has been studied using kinetic analysis, mass spectrometry, and computational methods, revealing insights into regioselectivity and the role of specific ions. citeab.com Similarly, the stereoselective isomerization of allyl ethers catalyzed by cobalt complexes can proceed via allyl-type mechanisms, where stereochemistry is influenced by the stability and steric environment of the π-allyl intermediate. nih.govacs.org

While the biological activity of this compound (BR351) has been investigated, detailed chemical mechanistic studies on its formation and potential transformations are less explored in publicly available literature. researchgate.net Future research should focus on elucidating the precise mechanisms of O-allylation on complex steroid scaffolds, including the role of catalysts, solvents, and additives in controlling regio- and stereoselectivity. Understanding these mechanisms is critical for rational design of new synthetic routes and for predicting the reactivity of this compound in novel transformations. Computational studies, particularly Density Functional Theory (DFT) calculations, are powerful tools for probing transition states, energy barriers, and the influence of various factors on reaction pathways, offering valuable insights into complex allylic systems. nih.govbeilstein-journals.orgchemrxiv.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netrsc.org

Expansion of this compound Derivatives with Novel Reactivity Profiles

The O-allyl group offers a versatile handle for further chemical modifications, paving the way for the expansion of this compound derivatives with novel reactivity profiles. O-allyl allopregnanolone (BR351) is itself one of several novel allopregnanolone analogues synthesized to explore altered biological activities. researchgate.net The allyl moiety, consisting of a methylene (B1212753) bridge attached to a vinyl group, can undergo various transformations due to its inherent reactivity. acs.org For instance, 2-allylphenol (B1664045) derivatives have been synthesized and their antifungal activity assessed, demonstrating how modifications to the allyl side chain can influence properties. researchgate.net Allyl ethers are also utilized in industrial applications, such as in UV-curing coatings and as reactive diluents, highlighting their diverse chemical utility. semanticscholar.org

Future work could involve systematically modifying the allyl group of this compound, for example, through epoxidation, dihydroxylation, or further functionalization of the double bond, to create a library of derivatives with altered chemical properties and potential for new reactions. Similarly, the steroid backbone of this compound could be further functionalized while preserving the O-allyl moiety, leading to compounds with combined or enhanced reactivity profiles. This expansion is crucial for exploring new chemical space and developing compounds with tailored properties for various applications.

Integration of Advanced Computational and Machine Learning Approaches in Discovery and Design

The integration of advanced computational and machine learning (ML) approaches holds immense promise for accelerating the discovery and design of new this compound derivatives and optimizing their transformations. Computational chemistry, including DFT calculations, can provide detailed insights into molecular structures, reaction mechanisms, and selectivity, complementing experimental efforts. citeab.comnih.govbeilstein-journals.orgchemrxiv.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netrsc.orgzhanggroup.org For example, DFT studies have been used to understand the relationship between boron-carbon bond lengths and reactivity in allylboration reactions. zhanggroup.org

Machine learning is increasingly being applied in asymmetric catalysis to predict reaction outcomes, including enantioselectivity, and to optimize reaction conditions. nih.govacs.orgchemrxiv.orgchemrxiv.orgchinesechemsoc.org While challenges exist, particularly with small datasets common in asymmetric catalysis, approaches like clusterwise linear regression and quantum-guided molecular mechanics (Q2MM) are showing promise in deriving predictive models and even correcting experimental assignments. nih.govchemrxiv.orgchemrxiv.org Furthermore, AI models are being developed to analyze complex biological systems like steroid metabolism pathways, which could potentially be extended to predict the chemical behavior and transformations of steroid derivatives like this compound. eurekalert.org By leveraging these computational tools, researchers can more efficiently screen potential reactions, design new catalysts and ligands, and predict the properties of novel this compound derivatives, significantly streamlining the research and development process.

Overcoming Current Limitations in Selectivity and Yield for this compound Transformations

Despite advancements, achieving high selectivity and yield remains a significant challenge in O-allylation reactions, particularly when dealing with complex, polyfunctional substrates like steroids. A common issue is the competition between O-allylation and C-allylation, where the allyl group can attach to either oxygen or carbon atoms, leading to mixtures of products. researchgate.netnih.govuniversiteitleiden.nl For instance, in the alkylation of phenol (B47542) with allyl bromide, the selectivity for O-alkylation to obtain alkyl phenyl ethers is a critical factor. researchgate.net

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing O-allyl-AP with high purity, and how can reproducibility be ensured?

  • Methodology : Begin with nucleophilic substitution or allylation reactions under inert atmospheres (e.g., nitrogen). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify using column chromatography with gradients optimized for polarity (e.g., hexane/ethyl acetate). Validate purity via NMR (¹H/¹³C) and mass spectrometry, ensuring peaks align with theoretical values. Reproducibility requires strict control of temperature, solvent quality, and stoichiometric ratios, documented in detailed protocols .
  • Data Interpretation : Compare spectral data with literature benchmarks. Purity ≥95% is typical for pharmacological studies; deviations >5% warrant re-purification.

Q. How should researchers characterize this compound’s physicochemical properties for experimental applications?

  • Methodology :

  • Solubility : Test in dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity. Quantify degradation products via HPLC-MS .
  • Partition Coefficient (Log P) : Use shake-flask method with octanol/water phases, analyzed via HPLC .
    • Best Practices : Report conditions (e.g., temperature, ionic strength) to enable cross-study comparisons.

Q. What solvent systems are recommended for this compound in biological assays to avoid interference?

  • Guidelines : Prefer DMSO for stock solutions (≤0.1% v/v in assays to minimize cytotoxicity). For aqueous compatibility, use co-solvents like PEG-400 or cyclodextrin-based formulations. Validate solvent inertness via control experiments (e.g., vehicle-only groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodology :

  • Meta-Analysis : Systematically compare studies for variables like cell lines (e.g., HEK293 vs. HeLa), assay duration, and compound concentration ranges.
  • Dose-Response Curves : Replicate experiments using standardized protocols (e.g., IC₅₀ determination with triplicate technical replicates).
  • Confounding Factors : Test for endotoxin contamination (via LAL assay) or solvent residues (via GC-MS) .
    • Data Interpretation : Use Bland-Altman plots to assess inter-study variability and identify systematic biases .

Q. What experimental designs are optimal for investigating this compound’s structure-activity relationships (SAR)?

  • Strategy :

  • Analog Synthesis : Modify allyl group substituents (e.g., halogenation, hydroxylation) and assess bioactivity shifts.
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Cross-validate with SPR (surface plasmon resonance) binding assays .
    • Statistical Rigor : Apply multivariate analysis (e.g., PCA) to correlate structural features with activity .

Q. How can batch-to-batch variability in this compound synthesis impact pharmacological data, and what mitigation strategies exist?

  • Root Cause Analysis : Trace impurities via LC-MS and NMR; common issues include incomplete allylation or oxidation byproducts.
  • Mitigation : Implement QC checkpoints (e.g., in-process TLC monitoring) and optimize reaction quenching/purification steps. Use quality-by-design (QbD) principles to define critical process parameters .

Q. What advanced computational methods enhance the interpretation of this compound’s spectroscopic data?

  • Tools :

  • DFT Calculations : Simulate NMR chemical shifts (e.g., Gaussian09) to confirm structural assignments.
  • Molecular Dynamics : Model solvation effects on UV-Vis spectra using GROMACS .
    • Validation : Compare computational predictions with experimental data; discrepancies >5% suggest model refinements (e.g., solvent dielectric constant adjustments) .

Methodological Best Practices

  • Data Reproducibility : Archive raw spectra, chromatograms, and experimental logs in FAIR-compliant repositories (e.g., Zenodo) .
  • Conflict Resolution : For contradictory results, conduct round-robin tests across labs or use orthogonal analytical techniques (e.g., X-ray crystallography vs. NMR) .
  • Ethical Reporting : Disclose all synthetic yields, purity thresholds, and unanticipated byproducts to prevent publication bias .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.